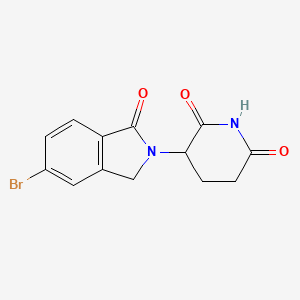![molecular formula C8H16ClN B6230874 4-azaspiro[2.6]nonane hydrochloride CAS No. 1820618-20-9](/img/no-structure.png)
4-azaspiro[2.6]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-azaspiro[2.6]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-azaspiro[2.6]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic amine, which is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-azaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields the corresponding amine .
Aplicaciones Científicas De Investigación
4-azaspiro[2.6]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-4-azaspiro[2.6]nonane hydrochloride: Similar spirocyclic structure but with an oxygen atom incorporated into the ring.
7-oxa-4-azaspiro[2.6]nonane hydrochloride: Another similar compound with a different ring structure.
Uniqueness
4-azaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-azaspiro[2.6]nonane hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form an oxime.", "Step 3: The oxime is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then cyclized with hydrochloric acid to form the spirocyclic compound.", "Step 5: The resulting compound is then purified by recrystallization from ethanol and diethyl ether to yield 4-azaspiro[2.6]nonane hydrochloride." ] } | |
Número CAS |
1820618-20-9 |
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



